

## An In-depth Technical Guide to the Thermodynamic Properties of Bromocyclopentane

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Compound of Interest		
Compound Name:	Bromocyclopentane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **bromocyclopentane** (C<sub>5</sub>H<sub>9</sub>Br). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and safety assessments. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of the experimental workflow for thermodynamic characterization.

# Core Thermodynamic Properties of Bromocyclopentane

**Bromocyclopentane** is a halogenated cycloalkane that serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals.[1][2] A thorough understanding of its thermodynamic properties is crucial for reaction engineering, purification processes, and ensuring safe handling and storage.

#### **Quantitative Data Summary**

The thermodynamic and physical properties of **bromocyclopentane** are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.



Property	Value	Unit	Source(s)
Molecular Formula	C₅H <sub>9</sub> Br	-	[3][4][5]
Molecular Weight	149.03	g/mol	[6]
Boiling Point	137-139	°C	[1][7]
Density	1.39	g/mL at 25 °C	[1][7]
Vapor Pressure	9.73	mmHg at 25°C	[7][8]
Refractive Index	n20/D 1.4881	-	[1][7]
Enthalpy of Formation (gas, ΔfH°gas)	9.83	kJ/mol	[6][9]
Gibbs Free Energy of Formation (ΔfG°)	42.09	kJ/mol	[6]
Enthalpy of Fusion (ΔfusH°)	7.93	kJ/mol	[6]
Ideal Gas Heat Capacity (Cp,gas)	-	J/mol·K	[6]
Ionization Energy	9.94 ± 0.02	eV	[10]

## **Experimental Protocols for Thermodynamic Characterization**

Accurate determination of thermodynamic properties requires precise and validated experimental techniques. The following sections detail the methodologies commonly employed for measuring key thermodynamic parameters of liquid organic compounds like **bromocyclopentane**.

#### Enthalpy of Formation ( $\Delta fH^{\circ}$ )

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.



Methodology: Bomb Calorimetry

- Sample Preparation: A precisely weighed sample of bromocyclopentane (typically 0.5-1.5 g) is placed in a sample holder, often a platinum crucible, within the bomb calorimeter. A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of distilled water is added to the outer jacket of the calorimeter to absorb the heat of combustion.
- Ignition and Temperature Measurement: The sample is ignited via a cotton fuse wire connected to ignition electrodes. The temperature of the water in the calorimeter jacket is monitored with a high-precision thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion until a constant temperature is reached.
- Data Analysis: The heat of combustion (ΔcH°) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) from any nitrogen or sulfur impurities.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and HBr).

#### **Heat Capacity (Cp)**

The heat capacity of a liquid can be measured using various techniques, including differential scanning calorimetry (DSC).

Methodology: Differential Scanning Calorimetry (DSC)

 Sample Preparation: A small, accurately weighed sample of bromocyclopentane (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.



- Instrument Setup: The sample and reference pans are placed in the DSC cell. The
  instrument is programmed to heat the sample and reference at a constant rate (e.g., 10
  °C/min) over the desired temperature range.
- Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.
- Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, typically sapphire, run under the same experimental conditions. The heat capacity is calculated as a function of temperature.

#### **Vapor Pressure**

Ebulliometry is a common and accurate method for determining the vapor pressure of a liquid as a function of temperature.

Methodology: Ebulliometry

- Apparatus: A twin ebulliometer is often used, with one ebulliometer containing the sample (bromocyclopentane) and the other containing a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).[4][7]
- Procedure: Both ebulliometers are connected to a manostat to maintain a constant pressure.
   The liquids are heated to their boiling points under this pressure.
- Temperature Measurement: High-precision thermometers are used to measure the boiling temperatures of both the sample and the reference substance simultaneously.
- Varying Pressure: The pressure in the system is varied, and the corresponding boiling temperatures are recorded.
- Data Analysis: The vapor pressure of the bromocyclopentane at each measured boiling temperature is equal to the pressure in the system, which is determined from the boiling temperature of the reference substance. The data are then fitted to a suitable vapor pressure equation, such as the Antoine equation.

### Gibbs Free Energy of Formation (ΔfG°)



The standard Gibbs free energy of formation is typically not measured directly but is calculated from the standard enthalpy of formation ( $\Delta fH^{\circ}$ ) and the standard absolute entropy ( $S^{\circ}$ ).

Methodology: Calculation

- Determine Standard Enthalpy of Formation (ΔfH°): This is obtained experimentally, as described in the bomb calorimetry section.
- Determine Standard Absolute Entropy (S°): The standard absolute entropy of the compound is determined from heat capacity measurements down to near absolute zero, using the third law of thermodynamics. This involves measuring the heat capacity of the solid from low temperatures up to its melting point, the enthalpy of fusion, and the heat capacity of the liquid up to 298.15 K. For the gas phase, statistical mechanics can be used to calculate the entropy from spectroscopic data (e.g., IR, Raman, and microwave spectroscopy).
- Calculate Standard Gibbs Free Energy of Formation (ΔfG°): The standard Gibbs free energy
  of formation is then calculated using the following equation, which involves the standard
  entropies of the compound and its constituent elements in their standard states:

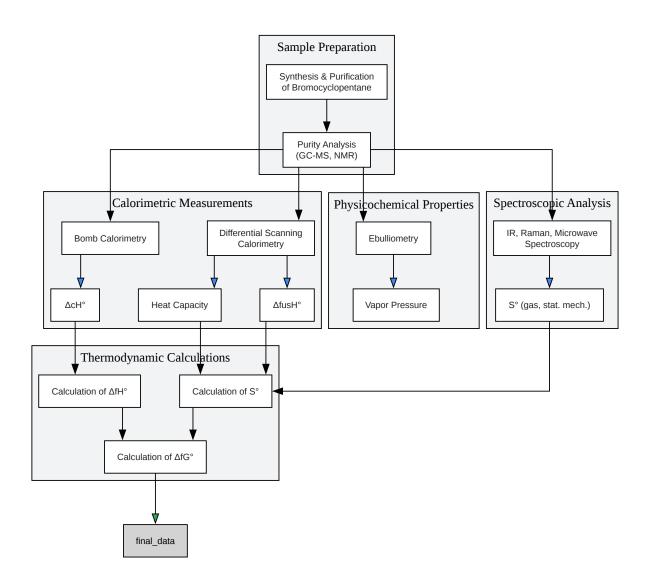
$$\Delta fG^{\circ} = \Delta fH^{\circ} - T\Delta S^{\circ}$$

where T is the standard temperature (298.15 K) and  $\Delta S^{\circ}$  is the standard entropy of formation.[11][12][13]

#### **Experimental Workflow Visualization**

The following diagram illustrates a logical workflow for the comprehensive thermodynamic characterization of a liquid organic compound such as **bromocyclopentane**.





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